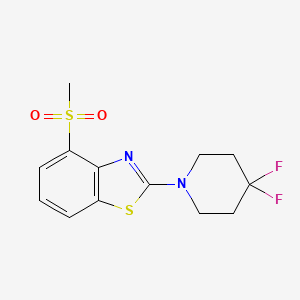

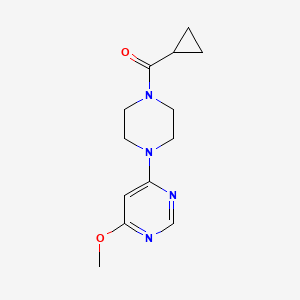

![molecular formula C15H16ClN5O B6460393 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2549048-27-1](/img/structure/B6460393.png)

4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have diverse pharmacological activities . They are used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

Quinoxalines can be synthesized via many different methods of synthetic strategies . For instance, one common method involves the condensation of o-phenylenediamine with glyoxal .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .Aplicaciones Científicas De Investigación

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanisms include interference with cell cycle progression and modulation of key signaling pathways .

Anti-Microbial Activity

The quinoxaline moiety exhibits antibacterial and antifungal properties. Researchers have investigated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Quinoxaline derivatives may serve as novel antimicrobial agents .

Anti-Convulsant Activity

Studies suggest that certain quinoxaline compounds possess anti-convulsant properties. These derivatives may modulate neuronal excitability and inhibit seizures. Further research is needed to elucidate their mechanisms of action .

Anti-Tuberculosis Activity

Quinoxalines have been explored as potential anti-tuberculosis agents. Their efficacy against Mycobacterium tuberculosis has been investigated, and some derivatives exhibit promising activity. However, optimization is ongoing .

Anti-Malarial Activity

Researchers have evaluated quinoxaline derivatives for anti-malarial effects. These compounds may interfere with the parasite’s life cycle, making them candidates for novel anti-malarial drugs .

Anti-Leishmanial Activity

Quinoxalines have also demonstrated activity against Leishmania parasites, which cause leishmaniasis. These derivatives may offer an alternative treatment approach for this neglected tropical disease .

Anti-HIV Activity

While still in the early stages of investigation, some quinoxaline derivatives exhibit anti-HIV activity. Their potential lies in inhibiting viral replication or entry into host cells .

Anti-Inflammatory Activity

Certain quinoxaline compounds have shown anti-inflammatory effects. Researchers have explored their impact on cytokine production, NF-κB signaling, and inflammatory pathways .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O/c16-10-1-2-12-13(5-10)18-6-14(19-12)21-7-11(8-21)20-4-3-17-15(22)9-20/h1-2,5-6,11H,3-4,7-9H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMSJGBOTFIKHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2CN(C2)C3=CN=C4C=C(C=CC4=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(6-Chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460314.png)

![4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460315.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6460348.png)

![5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6460354.png)

![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6460355.png)

![5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460363.png)

![2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6460384.png)

![N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460391.png)

![2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile](/img/structure/B6460394.png)